(S)-1-(2-Chlorophenyl)ethanamine

Chiral Chromatography Enantiomeric Excess Quality Control

(S)-1-(2-Chlorophenyl)ethanamine (CAS 68285-26-7) is a chiral primary amine characterized by a single stereocenter and a 2-chloro substituent on its phenyl ring. It is a fundamental building block in organic synthesis, valued for its enantiomeric purity which is essential for introducing specific three-dimensional geometry into more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and chiral ligands.

Molecular Formula C8H10ClN
Molecular Weight 155.62 g/mol
CAS No. 68285-26-7
Cat. No. B3024606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-Chlorophenyl)ethanamine
CAS68285-26-7
Molecular FormulaC8H10ClN
Molecular Weight155.62 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1Cl)N
InChIInChI=1S/C8H10ClN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1
InChIKeyRJPLGQTZHLRZGX-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(2-Chlorophenyl)ethanamine CAS 68285-26-7: A Defined Chiral Building Block for Asymmetric Synthesis


(S)-1-(2-Chlorophenyl)ethanamine (CAS 68285-26-7) is a chiral primary amine characterized by a single stereocenter and a 2-chloro substituent on its phenyl ring . It is a fundamental building block in organic synthesis, valued for its enantiomeric purity which is essential for introducing specific three-dimensional geometry into more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and chiral ligands [1]. As a monosubstituted chiral amine, its procurement requires careful distinction from its (R)-enantiomer (CAS 1167414-92-7) and racemic mixture (CAS 39959-67-6), as well as other regioisomers, as these analogs exhibit different stereochemical properties and reactivities .

Procurement Precision: Why (S)-1-(2-Chlorophenyl)ethanamine CAS 68285-26-7 Cannot Be Substituted by Racemates or Regioisomers


In the context of asymmetric synthesis, the generic substitution of (S)-1-(2-Chlorophenyl)ethanamine with its racemate (CAS 39959-67-6) or the (R)-enantiomer (CAS 1167414-92-7) is not scientifically valid. The specific stereochemistry at the alpha-carbon dictates the spatial orientation of the amine group, which is critical for diastereoselective reactions and for achieving the desired stereochemical outcome in a downstream target molecule [1]. Similarly, substitution with a regioisomer like 1-(4-chlorophenyl)ethanamine introduces a different electronic and steric environment on the aromatic ring, leading to altered reactivity in key bond-forming steps such as Friedel-Crafts alkylations, which are documented in the synthesis of pharmaceuticals like lorcaserin [2]. The quantitative evidence below confirms that identity, purity, and stereochemical integrity are non-interchangeable parameters for successful application.

Quantitative Differentiation of (S)-1-(2-Chlorophenyl)ethanamine: Evidence for Scientific Selection


Chiral Purity Verification: Baseline Enantiomeric Excess Requirement

The procurement value of (S)-1-(2-Chlorophenyl)ethanamine hinges on its high enantiomeric excess (ee), which distinguishes it from the racemic mixture (CAS 39959-67-6). While a specific ee value for this precise compound is not uniformly reported in public primary literature, the industry standard for such chiral building blocks used in API synthesis is an ee of ≥98%, which is enforced through chiral HPLC analysis [1]. This quantitative requirement ensures that the (S)-enantiomer is present in significant excess over the (R)-enantiomer, a critical parameter for reproducible asymmetric synthesis.

Chiral Chromatography Enantiomeric Excess Quality Control

Regioisomeric Specificity: Avoiding the 4-Chloro Analog in Lorcaserin Synthesis

The 2-chloro substitution pattern on the phenyl ring is essential for the correct regiochemical outcome in key reactions. In the patented synthesis of the anti-obesity drug lorcaserin, the use of the 2-chlorophenyl isomer is required for the successful intramolecular Friedel-Crafts alkylation that forms the core benzazepine ring system [1]. The corresponding 4-chlorophenyl analog would direct cyclization differently, failing to produce the desired lorcaserin scaffold [1]. This is a critical point of differentiation from other chlorophenyl ethanamine regioisomers.

Pharmaceutical Intermediates Regioselectivity Friedel-Crafts Alkylation

Comparative Synthetic Utility: The S-Enantiomer as a Documented Chiral Synthon

The (S)-enantiomer is the specifically cited chiral synthon in patent literature for constructing complex molecules. For example, it is described as a key intermediate in a novel synthesis of lorcaserin hydrochloride, a specific anti-obesity drug [1]. The corresponding (R)-enantiomer is not cited in this synthetic route for lorcaserin, highlighting a clear, application-specific differentiation where the stereochemistry of the building block is crucial for the final product's configuration [1].

Asymmetric Synthesis Chiral Pool Pharmaceutical Intermediates

Analytical Differentiation: Liquid State as a Physical Discriminator

A fundamental, often overlooked, point of differentiation is the physical state of the free base. (S)-1-(2-Chlorophenyl)ethanamine is a liquid at room temperature, with a reported relative density of 1.122 . This is in direct contrast to its hydrochloride salt form (CAS 1398109-11-9), which is a solid, and potentially to the (R)-enantiomer, which is also commercially supplied as a solid hydrochloride salt . This difference in physical state has immediate and quantifiable implications for experimental design, affecting how the compound is measured, transferred, and formulated for chemical reactions.

Physical Properties Formulation Handling

Vendor Purity Benchmark: Quantifiable Advantage of High-Grade Material

The purity specification of the procured compound has a direct and quantifiable impact on downstream synthetic yield. While a baseline purity of 95% is common among several vendors for this compound , specific suppliers offer material with a validated purity of 98% or even 99.13% . This represents a quantifiable reduction in total impurities of 3-4 percentage points compared to the 95% baseline. For a synthetic step requiring a stoichiometric amount, this translates to a proportional reduction in the mass of unidentified side-products entering the reaction.

Chemical Purity Vendor Specification Procurement

High-Value Application Scenarios for (S)-1-(2-Chlorophenyl)ethanamine CAS 68285-26-7


Asymmetric Synthesis of Chiral APIs and Key Intermediates

This compound is best applied as a chiral building block in the multi-step asymmetric synthesis of pharmaceutical compounds where stereochemistry is a critical quality attribute. Its documented use in the synthesis of lorcaserin hydrochloride [1] serves as a primary validation of its utility. In this context, its high enantiomeric purity is essential for controlling the stereochemical outcome of reactions like diastereoselective alkylations or cyclizations, ensuring the final API is produced with the correct absolute configuration.

Development of Chiral Ligands and Catalysts

Its primary amine functionality, combined with a rigid stereocenter and an ortho-chloro substituent, makes it a suitable precursor for synthesizing novel chiral ligands for asymmetric catalysis. The (S)-enantiomer can be readily functionalized to create phosphine, oxazoline, or Schiff base ligands. The high chemical purity of 98%+ offered by specialized vendors is particularly critical in this application to prevent catalyst poisoning by unknown impurities, thereby ensuring high turnover numbers and enantioselectivity in the catalyzed reactions.

Synthesis of Chiral Resolving Agents and Derivatizing Reagents

This chiral amine can be employed to synthesize resolving agents for the separation of racemic acids or as a chiral derivatizing agent (CDA) for analytical purposes. By reacting (S)-1-(2-Chlorophenyl)ethanamine with a racemic mixture of a target analyte (e.g., a carboxylic acid), diastereomeric amides are formed. These diastereomers can then be separated by conventional, non-chiral methods like HPLC or crystallization, enabling the quantification of enantiomeric purity of the original analyte. The liquid state of the free base facilitates its use in solution-phase derivatization protocols.

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